An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenylboronic acid
An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenylboronic acid
CAS Number: 146862-02-4
This technical guide provides a comprehensive overview of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, a key intermediate in the synthesis of advanced materials and a potential building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Disclaimer: Detailed experimental data, particularly spectroscopic and a definitive melting point for this specific compound, are not widely available in published scientific literature. The experimental protocols provided are representative examples based on established chemical principles for this class of compounds.
Physicochemical and Spectroscopic Data
Quantitative data for 4-(trans-4-Propylcyclohexyl)phenylboronic acid is limited. The following tables summarize available and predicted data for this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 146862-02-4 | [1] |
| Molecular Formula | C₁₅H₂₃BO₂ | [1] |
| Molecular Weight | 246.16 g/mol | [1] |
| Appearance | White to off-white powder/crystal | [2] |
| Melting Point | Not available | [2] |
| Boiling Point (Predicted) | 394.9 ± 35.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.03 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 8.70 ± 0.17 | [3] |
| Solubility | Slightly soluble in methanol | [3] |
Table 2: Spectroscopic Data
| Spectrum | Expected Signals |
| ¹H NMR | Signals corresponding to aromatic protons, the methine proton of the cyclohexyl ring attached to the phenyl group, methylene protons of the cyclohexyl and propyl groups, and a methyl group. A broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Signals for the aromatic carbons (including the carbon attached to boron), and aliphatic carbons of the cyclohexyl and propyl groups. |
| IR (Infrared) | Characteristic peaks for O-H stretching (broad, from the boronic acid), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and B-O stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical for this structure. |
Experimental Protocols
Synthesis of 4-(trans-4-Propylcyclohexyl)phenylboronic acid
A definitive, published, step-by-step protocol for the synthesis of this specific compound is not available. However, based on general methods for the synthesis of arylboronic acids, a likely synthetic route involves the Grignard reaction of a corresponding aryl bromide with a trialkyl borate, followed by acidic hydrolysis.
Representative Protocol:
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Preparation of the Grignard Reagent:
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To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
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Add a small crystal of iodine to initiate the reaction.
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Slowly add a solution of 1-bromo-4-(trans-4-propylcyclohexyl)benzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
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The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux. The reaction is complete when the magnesium has been consumed.
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Borylation:
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Cool the freshly prepared Grignard reagent in an ice-salt or dry ice-acetone bath.
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Slowly add a solution of trimethyl borate in anhydrous THF, maintaining a low temperature.
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After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
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Hydrolysis and Work-up:
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Cool the reaction mixture in an ice bath and slowly quench with a dilute acid (e.g., 10% HCl or H₂SO₄).
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Stir the mixture vigorously until the solids dissolve.
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Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
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Purification:
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The crude 4-(trans-4-Propylcyclohexyl)phenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent).
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Application in Suzuki-Miyaura Cross-Coupling
4-(trans-4-Propylcyclohexyl)phenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in liquid crystals and some pharmaceutically active molecules.
Representative Protocol for Coupling with an Aryl Bromide:
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Reaction Setup:
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To a reaction vessel, add 4-(trans-4-Propylcyclohexyl)phenylboronic acid (1.0-1.5 equivalents), the desired aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2-3 equivalents).
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If a solid palladium source like Pd(OAc)₂ is used, a phosphine ligand (e.g., PPh₃, SPhos, XPhos) is often added.
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Solvent and Reaction Conditions:
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Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water, or DME/water).
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Purge the reaction mixture with an inert gas (argon or nitrogen) for several minutes.
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Heat the mixture with stirring to a temperature typically ranging from 80 to 110 °C.
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Monitoring and Work-up:
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
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Remove the solvent in vacuo.
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Purification:
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
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Applications
Liquid Crystal Synthesis
The primary application of 4-(trans-4-Propylcyclohexyl)phenylboronic acid is as a key building block in the synthesis of liquid crystal materials. The rigid trans-cyclohexylphenyl core structure contributes to the formation of mesophases, which are essential for liquid crystal behavior. Through Suzuki-Miyaura coupling, this boronic acid can be coupled with various halogenated aromatic and heterocyclic compounds to create complex molecules with tailored properties for display technologies.
Drug Development and Medicinal Chemistry
While this specific molecule has not been prominently featured in drug development literature, the broader class of phenylboronic acids is of significant interest to medicinal chemists. Phenylboronic acids are known to interact with diols, a feature that has been exploited for various biological applications.
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Potential as Pharmaceutical Intermediates: This compound can be used to synthesize complex molecular scaffolds that may possess biological activity.
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General Role of Phenylboronic Acids: Phenylboronic acid derivatives have been investigated for their potential antibacterial and antibiofilm activities.[4] They can also serve as targeting moieties in drug delivery systems.[5]
No specific signaling pathways involving 4-(trans-4-Propylcyclohexyl)phenylboronic acid have been identified in the current literature. Its role in drug development is primarily as a synthetic intermediate.
Safety Information
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Hazard Statements: Causes skin irritation and serious eye irritation.
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Precautionary Statements: Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. For research use only. Not for diagnostic or therapeutic use.[1]
References
- 1. scbt.com [scbt.com]
- 2. labproinc.com [labproinc.com]
- 3. [4-(TRANS-4-N-PROPYLCYCLOHEXYL)PHENYL]BORONIC ACID CAS#: 146862-02-4 [m.chemicalbook.com]
- 4. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 5. Quaternary Ammonium-Tethered Phenylboronic Acids Appended Supramolecular Nanomicelles as a Promising Bacteria Targeting Carrier for Nitric Oxide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
